Cas no 80286-58-4 (Artemisic acid)

Artemisic acid structure
Artemisic acid structure
Nome del prodotto:Artemisic acid
Numero CAS:80286-58-4
MF:C15H22O2
MW:234.333984851837
CID:722316
PubChem ID:10922465

Artemisic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • Artemisinic acid
    • 2-[(1R,4R,4aS,8aR)-4,7-dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-1-yl]prop-2-enoic acid
    • 1-Naphthaleneaceticacid, 1,2,3,4,4a,5,6,8a-octahydro-4,7-dimethyl-a-methylene-, (1R,4R,4aS,8aR)-
    • Artimisinic Acid
    • Arteannuic acid
    • Artemisic acid
    • Qing Hao acid
    • Qing Hau acid
    • [ "4", "11(13)-Cadinadien-12-oic acid" ]
    • (+)-artemisinic acid
    • 53N99527G7
    • 2-((1R,4R,4aS,8aR)-4,7-Dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-1-yl)prop-2-enoic acid
    • Artemisinic-acid
    • PLQMEXSCSAIXGB-SAXRGWBVSA-N
    • BCP12768
    • W2206
    • C20309
    • 222F86B0-6F
    • s9135
    • (1R,4R,4aS,8aR)-1,2,3,4,4a,5,6,8a-Octahydro-4,7-dimethyl-α-methylene-1-naphthaleneacetic acid (ACI)
    • 1-Naphthaleneacetic acid, 1,2,3,4,4a,5,6,8a-octahydro-4,7-dimethyl-α-methylene-, [1R-(1α,4β,4aβ,8aβ)]- (ZCI)
    • Arteannuinic acid
    • Artemisininic acid
    • NS00002666
    • DTXSID301001147
    • 2-(4,7-dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-1-yl)prop-2-enoic acid
    • AKOS017343176
    • 1ST14288
    • SINGLEEX ARTEMISINIC ACID
    • A856098
    • 4,11(13)-Cadinadien-12-oic acid;Artemisic acid
    • CCG-266821
    • 1-NAPHTHALENEACETIC ACID, 1,2,3,4,4A,5,6,8A-OCTAHYDRO-4,7-DIMETHYL-.ALPHA.-METHYLENE-, (1R,4R,4AS,8AR)-
    • 80286-58-4
    • Qing Hao acid; Artemisinic acid; Arteannuic acid
    • 2-((1r,4r,4as,8ar)-4,7-dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-1-yl)acrylic acid
    • 222F86B0-6F56-4D85-98B2-F1B0E146A747
    • CHEMBL457385
    • MFCD00238540
    • SCHEMBL159983
    • Q27132774
    • EC 617-040-5
    • ARTEMISINIC ACID [INCI]
    • 1-Naphthaleneacetic acid, 1,2,3,4,4a,5,6,8a-octahydro-4,7-dimethyl-alpha-methylene-, (1R-(1alpha,4beta,4abeta,8abeta))-
    • CS-0018305
    • UNII-53N99527G7
    • AC-34595
    • LMPR0103190015
    • 4,11(13)-Cadinadien-12-oic acid
    • HY-N1984
    • AS-78501
    • 1-NAPHTHALENEACETIC ACID, 1,2,3,4,4A,5,6,8A-OCTAHYDRO-4,7-DIMETHYL-.ALPHA.-METHYLENE-, (1R-(1.ALPHA.,4.BETA.,4A.BETA.,8A.BETA.))-
    • Artemisinicacid
    • 4,11(13)-Amorphadien-12-oic acid
    • 2-[(1R,4R,4aS,8aR)-4,7-dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-1-yl]prop-2-enoicacid
    • CHEBI:63749
    • Artemisinic acid(+)-artemisinic acid; Arteannuic acid; 2-[(1R,4R,4aS,8aR)-4,7-dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-1-yl]prop-2-enoic acid
    • 1-NAPHTHALENEACETIC ACID, 1,2,3,4,4A,5,6,8A-OCTAHYDRO-4,7-DIMETHYL-ALPHA-METHYLENE-, (1R,4R,4AS,8AR)-
    • 2-(4,7-dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphtalen-1-yl)prop-2-enoic acid
    • DA-61227
    • 2-((4R)-4,7-Dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-1-yl)prop-2-enoate
    • 2-[(4R)-4,7-Dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-1-yl]prop-2-enoate
    • MDL: N/A
    • Inchi: 1S/C15H22O2/c1-9-4-6-12-10(2)5-7-13(14(12)8-9)11(3)15(16)17/h8,10,12-14H,3-7H2,1-2H3,(H,16,17)/t10-,12+,13+,14+/m1/s1
    • Chiave InChI: PLQMEXSCSAIXGB-SAXRGWBVSA-N
    • Sorrisi: C([C@@H]1CC[C@@H](C)[C@@H]2CCC(=C[C@H]12)C)(=C)C(=O)O

Proprietà calcolate

  • Massa esatta: 234.16198g/mol
  • Carica superficiale: 0
  • XLogP3: 3.8
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta legami ruotabili: 2
  • Massa monoisotopica: 234.16198g/mol
  • Massa monoisotopica: 234.16198g/mol
  • Superficie polare topologica: 37.3Ų
  • Conta atomi pesanti: 17
  • Complessità: 367
  • Conta atomi isotopi: 0
  • Conto di stereocentri atomici definito: 4
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Conteggio di unità legate in modo Covalent: 1
  • Peso molecolare: 234.33

Proprietà sperimentali

  • Colore/forma: Cristallo incolore
  • Densità: 1.019
  • Punto di fusione: 129-131 ºC
  • Punto di ebollizione: 373.6℃/760mmHg
  • Punto di infiammabilità: 273.3°C
  • Indice di rifrazione: 1.504
  • PSA: 37.30000
  • LogP: 3.64580
  • Solubilità: Solubile in metanolo, etanolo, DMSO e altri solventi organici, solubili in cloroformio, leggermente solubili in soluzione acquosa di bicarbonato di sodio

Artemisic acid Informazioni sulla sicurezza

Artemisic acid Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Chengdu Biopurify Phytochemicals Ltd
BP0196-1000mg
Artemisic acid
80286-58-4 98%
1000mg
$490 2023-09-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A98560-20mg
Artemisic acid
80286-58-4
20mg
¥1598.0 2021-09-10
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci67462-10mg
Artemisinic Acid
80286-58-4 98%
10mg
¥513.00 2022-04-26
Chengdu Biopurify Phytochemicals Ltd
BP0196-100mg
Artemisic acid
80286-58-4 98%
100mg
$120 2023-09-20
TRC
A777490-25mg
Artemisic Acid
80286-58-4
25mg
$ 108.00 2023-04-19
ChemFaces
CFN97276-20mg
Artemisinic acid
80286-58-4 >=98%
20mg
$80 2021-07-22
ChemScence
CS-0018305-5mg
Artemisic acid
80286-58-4 99.88%
5mg
$50.0 2022-04-26
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci67462-25mg
Artemisinic Acid
80286-58-4 98%
25mg
¥1143.00 2022-04-26
MedChemExpress
HY-N1984-10mM*1mLinDMSO
Artemisic acid
80286-58-4 99.88%
10mM*1mLinDMSO
¥550 2022-05-18
ChemFaces
CFN97276-20mg
Artemisinic acid
80286-58-4 >=98%
20mg
$60 2023-09-19

Artemisic acid Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Lithium bromide Solvents: Tetrahydrofuran ;  -78 °C; 1 h, -78 °C; -78 °C → 25 °C; overnight, 25 °C
1.2 Reagents: Lithium iodide ;  48 h, 25 °C
1.3 Reagents: Ammonium chloride Solvents: Water ;  0 °C
2.1 Reagents: Sodium bicarbonate ,  Dess-Martin periodinane Solvents: Dichloromethane ;  3 h, 0 °C
2.2 Reagents: Sodium thiosulfate Solvents: Water
2.3 Reagents: 2-Methyl-2-butene ,  Monosodium phosphate ,  Sodium chlorite Solvents: tert-Butanol ,  Water ;  25 °C; 2 h, 25 °C
Riferimento
An enantioselective ambimodal cross-Diels-Alder reaction and applications in synthesis
Xu, Meng-Meng; et al, Nature Catalysis, 2021, 4(10), 892-900

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: 2,2′-Bipyridine ,  4-(Dimethylamino)pyridine ,  Tempo ,  Copper bromide (CuBr) Solvents: Acetonitrile ;  1 h, 23 °C
1.2 Reagents: 2-Methyl-2-butene ,  Monosodium phosphate ,  Sodium chlorite Solvents: tert-Butanol ;  23 °C; 23 h, 23 °C
1.3 Reagents: Sodium sulfite Solvents: Water ;  5 min, 23 °C
Riferimento
Site-Selective Functionalization of Unactivated Allylic C-H Bonds via Direct Deprotonation with KTMP: Application to the Formal Total Synthesis of (+)-Artemisinin from Amorphadiene
Clanton, Nicholas A. ; et al, Organic Letters, 2023, 25(1), 277-281

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Potassium hydroxide
Riferimento
Biosynthesis of arteannuin. II. Chemical synthesis of the precursors [15-2H]- and [15-3H]-arteannuic acid
Xia, Zhiqiang; et al, Huaxue Xuebao, 1991, 49(12), 1514-17

Metodo di produzione 4

Condizioni di reazione
1.1 -
2.1 Reagents: Potassium hydroxide ,  Borate(1-), tetrahydro-t4-, sodium
Riferimento
Biosynthesis of arteannuin. II. Chemical synthesis of the precursors [15-2H]- and [15-3H]-arteannuic acid
Xia, Zhiqiang; et al, Huaxue Xuebao, 1991, 49(12), 1514-17

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Sodium bicarbonate ,  Dess-Martin periodinane Solvents: Dichloromethane ;  3 h, 0 °C
1.2 Reagents: Sodium thiosulfate Solvents: Water
1.3 Reagents: 2-Methyl-2-butene ,  Monosodium phosphate ,  Sodium chlorite Solvents: tert-Butanol ,  Water ;  25 °C; 2 h, 25 °C
Riferimento
An enantioselective ambimodal cross-Diels-Alder reaction and applications in synthesis
Xu, Meng-Meng; et al, Nature Catalysis, 2021, 4(10), 892-900

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Potassium hydroxide ,  Borate(1-), tetrahydro-t4-, sodium
Riferimento
Biosynthesis of arteannuin. II. Chemical synthesis of the precursors [15-2H]- and [15-3H]-arteannuic acid
Xia, Zhiqiang; et al, Huaxue Xuebao, 1991, 49(12), 1514-17

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: 2-Methyl-2-butene ,  Monosodium phosphate ,  Sodium chlorite Solvents: tert-Butanol ,  Water ;  25 °C; 2 h, 25 °C
Riferimento
An enantioselective ambimodal cross-Diels-Alder reaction and applications in synthesis
Xu, Meng-Meng; et al, Nature Catalysis, 2021, 4(10), 892-900

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Butyllithium ,  Potassium tert-butoxide Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 15 min, -78 °C
1.2 Reagents: 2,2,6,6-Tetramethylpiperidine ;  -78 °C; 15 min, -78 °C
1.3 1 h, -78 °C
1.4 Reagents: Triisopropyl borate ;  30 min, -78 °C → rt
1.5 Reagents: Hydrogen peroxide Solvents: Water ;  < 30 °C; 30 min, < 30 °C
2.1 Reagents: Oxygen Catalysts: 2,2′-Bipyridine ,  4-(Dimethylamino)pyridine ,  Tempo ,  Copper bromide (CuBr) Solvents: Acetonitrile ;  1 h, 23 °C
2.2 Reagents: 2-Methyl-2-butene ,  Monosodium phosphate ,  Sodium chlorite Solvents: tert-Butanol ;  23 °C; 23 h, 23 °C
2.3 Reagents: Sodium sulfite Solvents: Water ;  5 min, 23 °C
Riferimento
Site-Selective Functionalization of Unactivated Allylic C-H Bonds via Direct Deprotonation with KTMP: Application to the Formal Total Synthesis of (+)-Artemisinin from Amorphadiene
Clanton, Nicholas A. ; et al, Organic Letters, 2023, 25(1), 277-281

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Oxygen ,  Hydrazine hydrate (1:1) Solvents: 1-Propanol ;  25 min, 100 °C
Riferimento
Continuous Flow Reduction of Artemisinic Acid Utilizing Multi-Injection Strategies-Closing the Gap Towards a Fully Continuous Synthesis of Antimalarial Drugs
Pieber, Bartholomaeus; et al, Chemistry - A European Journal, 2015, 21(11), 4368-4376

Metodo di produzione 10

Condizioni di reazione
1.1 Solvents: Water ;  120 h, 30 °C
Riferimento
Production of the antimalarial drug precursor artemisinic acid in engineered yeast
Ro, Dae-Kyun; et al, Nature (London, 2006, 440(7086), 940-943

Metodo di produzione 11

Condizioni di reazione
1.1 Catalysts: Cytochrome P450 Solvents: Water
Riferimento
A chicory cytochrome P450 mono-oxygenase CYP71AV8 for the oxidation of (+)-valencene
Cankar, Katarina; et al, FEBS Letters, 2011, 585(1), 178-182

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Water ;  overnight, 60 °C
1.2 Reagents: Oxalyl chloride Solvents: Dimethylformamide ,  Dichloromethane ;  0 °C; 1 h, 0 °C; 0 °C → 25 °C; 4 h, 25 °C
1.3 Reagents: Lithium bromide Solvents: Tetrahydrofuran ;  -78 °C; 1 h, -78 °C; -78 °C → 25 °C; overnight, 25 °C
1.4 Reagents: Lithium iodide ;  48 h, 25 °C
1.5 Reagents: Ammonium chloride Solvents: Water ;  0 °C
2.1 Reagents: Sodium bicarbonate ,  Dess-Martin periodinane Solvents: Dichloromethane ;  3 h, 0 °C
2.2 Reagents: Sodium thiosulfate Solvents: Water
2.3 Reagents: 2-Methyl-2-butene ,  Monosodium phosphate ,  Sodium chlorite Solvents: tert-Butanol ,  Water ;  25 °C; 2 h, 25 °C
Riferimento
An enantioselective ambimodal cross-Diels-Alder reaction and applications in synthesis
Xu, Meng-Meng; et al, Nature Catalysis, 2021, 4(10), 892-900

Artemisic acid Raw materials

Artemisic acid Preparation Products

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Amadis Chemical Company Limited
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